Cas no 89433-93-2 (1H-Pyrazole-4-carboxamide, 5-amino-1-(2-fluorophenyl)-N-hydroxy-)
89433-93-2 structure
Product Name:1H-Pyrazole-4-carboxamide, 5-amino-1-(2-fluorophenyl)-N-hydroxy-
CAS No:89433-93-2
MF:C10H9FN4O2
MW:236.202464818954
CID:601017
PubChem ID:13255966
Update Time:2025-04-19
1H-Pyrazole-4-carboxamide, 5-amino-1-(2-fluorophenyl)-N-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-4-carboxamide, 5-amino-1-(2-fluorophenyl)-N-hydroxy-
- 5-amino-1-(2-fluorophenyl)-N-hydroxypyrazole-4-carboxamide
- DTXSID10532327
- 89433-93-2
- 5-Amino-1-(2-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboxamide
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- Inchi: 1S/C10H9FN4O2/c11-7-3-1-2-4-8(7)15-9(12)6(5-13-15)10(16)14-17/h1-5,17H,12H2,(H,14,16)
- InChI Key: DXRKYJZAZZFQDA-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1N1C(=C(C(NO)=O)C=N1)N
Computed Properties
- Exact Mass: 236.07095370g/mol
- Monoisotopic Mass: 236.07095370g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 93.2Ų
1H-Pyrazole-4-carboxamide, 5-amino-1-(2-fluorophenyl)-N-hydroxy- Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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